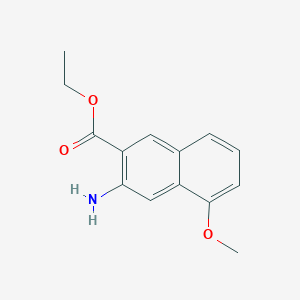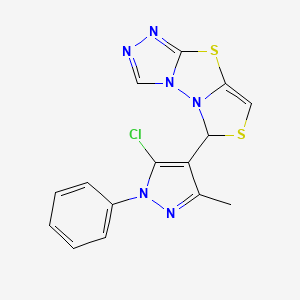
C15H11ClN6S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H11ClN6S2 is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C15H11ClN6S2 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
C15H11ClN6S2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
C15H11ClN6S2: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of C15H11ClN6S2 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
C15H11ClN6S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with similar functional groups or molecular frameworks.
By understanding the detailed properties and applications of This compound , researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C15H11ClN6S2 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
11-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-7,10-dithia-1,2,4,5-tetrazatricyclo[6.3.0.02,6]undeca-3,5,8-triene |
InChI |
InChI=1S/C15H11ClN6S2/c1-9-12(13(16)21(19-9)10-5-3-2-4-6-10)14-22-11(7-23-14)24-15-18-17-8-20(15)22/h2-8,14H,1H3 |
Clé InChI |
JQGWUYPWIOHSHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2N3C(=CS2)SC4=NN=CN43)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


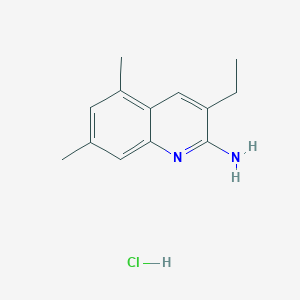
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
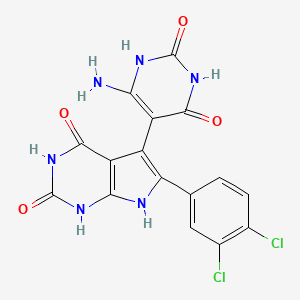
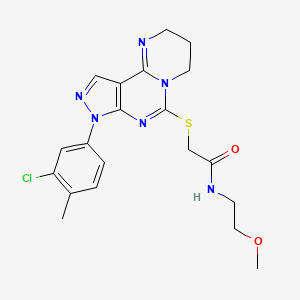
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
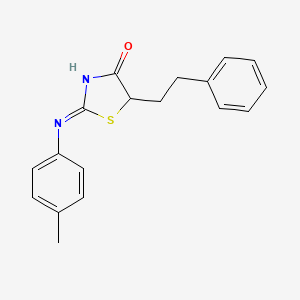

![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
